molecular formula C9H11ClO3S B15090016 Methyl 4-chloro-3-propoxythiophene-2-carboxylate

Methyl 4-chloro-3-propoxythiophene-2-carboxylate

Cat. No.: B15090016
M. Wt: 234.70 g/mol
InChI Key: DMMFSHAYTLTDFQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-propoxythiophene-2-carboxylate is a substituted thiophene derivative characterized by a chlorine atom at the 4-position, a propoxy group at the 3-position, and a methyl ester at the 2-position of the thiophene ring. This compound belongs to a class of heterocyclic esters with applications in pharmaceuticals, agrochemicals, and materials science due to its structural versatility. The chlorine and propoxy substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

methyl 4-chloro-3-propoxythiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO3S/c1-3-4-13-7-6(10)5-14-8(7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

DMMFSHAYTLTDFQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(SC=C1Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The choice of solvents and purification methods also plays a significant role in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-propoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-3-propoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-propoxythiophene-2-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but they often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 4-Chloro-3-Hydroxy-5-Methylsulfanylthiophene-2-Carboxylate

  • Key Differences : Replaces the propoxy group with a hydroxy group and introduces a methylsulfanyl moiety at the 5-position .
  • Impact :
    • The hydroxy group increases polarity, enhancing solubility in polar solvents but reducing thermal stability compared to the propoxy-substituted compound.
    • The methylsulfanyl group introduces steric hindrance and sulfur-based reactivity (e.g., susceptibility to oxidation).

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

  • Key Differences: Substitutes chlorine with a methyl group and replaces propoxy with an amino group .
  • Impact: The amino group enables participation in hydrogen bonding and nucleophilic reactions, contrasting with the electron-withdrawing chlorine in the target compound. The absence of chlorine reduces electrophilicity at the 4-position, altering reactivity in cross-coupling reactions.

Physicochemical Properties

  • Boiling Point and Solubility: The propoxy group in the target compound increases lipophilicity compared to hydroxy or amino analogs, as seen in methyl ester comparisons (e.g., methyl salicylate in Table 3 of ).
  • Chromatographic Behavior : Gas chromatography data for methyl esters (e.g., sandaracopimaric acid methyl ester in Figure 2 of ) suggests that bulkier substituents like propoxy may prolong retention times relative to smaller groups (e.g., methyl).

Table 1. Comparative Properties of Thiophene Derivatives

Compound Substituents Key Reactivity Solubility Profile
This compound 4-Cl, 3-OPr, 2-COOMe Electrophilic at C4; ester hydrolysis Lipophilic
Methyl 4-chloro-3-hydroxy-5-MeS-thiophene-2-carboxylate 4-Cl, 3-OH, 5-SMe Oxidation-prone SMe; H-bonding via OH Moderate polarity
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH2, 4-Me, 2-COOMe Nucleophilic NH2; reduced electrophilicity High polarity

Biological Activity

Methyl 4-chloro-3-propoxythiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thiophene derivatives. The compound exhibits significant structural features that contribute to its biological activity:

  • Chemical Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 240.74 g/mol
  • Functional Groups : Thiophene ring, carboxylate ester, and chloro substituent.

The biological activity of this compound is primarily linked to its interaction with various biological targets:

  • Inflammation Modulation : The compound has been shown to suppress tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses. Elevated TNF-α levels are associated with autoimmune diseases and chronic inflammatory conditions .
  • Anticancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation. This compound has demonstrated potential in reducing the growth of hematologic cancers such as multiple myeloma and malignant lymphomas .
  • PGE2 Receptor Modulation : Similar compounds have been identified as modulators of prostaglandin E2 (PGE2) receptors, which play a role in cancer progression and inflammation. This modulation can lead to altered signaling pathways that affect tumor growth and immune response .

Case Studies

  • Anti-inflammatory Effects :
    • A study evaluated the effects of this compound on TNF-α production in vitro. Results indicated a significant reduction in TNF-α levels, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • In experimental models, the compound exhibited cytotoxic effects on various cancer cell lines, including those derived from hematologic malignancies. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryTNF-α suppression
AnticancerCell proliferation inhibition
PGE2 receptor modulationAltered signaling pathways

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